molecular formula C14H23N3O B1400317 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine CAS No. 1356963-13-7

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine

Cat. No.: B1400317
CAS No.: 1356963-13-7
M. Wt: 249.35 g/mol
InChI Key: ZBQZMPOLCXEVMD-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-3-methoxyphenyl with 3,3-dimethylpiperidine under controlled conditions. The reaction may require catalysts such as palladium or nickel and solvents like dichloromethane or ethanol to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • 4-(4-Amino-3-methoxyphenyl)piperazine-1-carboxylate
  • 4-(4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol

Uniqueness: 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2)9-17(7-6-13(14)16)10-4-5-11(15)12(8-10)18-3/h4-5,8,13H,6-7,9,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQZMPOLCXEVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C2=CC(=C(C=C2)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pd/C (10% wet base, 20 mg) was added to a solution of 1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine (INTERMEDIATE 40) (0.2 g, 0.72 mmol) in methanol (4 mL). The reaction mixture was degassed and was stirred at RT under a hydrogen ballon for 4 h. The catalyst was removed by filtering the mixture through a pad of Celite®. The filtrate was concentrated to give the title product and it was used without further purification. m/z 250.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
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1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
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1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
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Reactant of Route 6
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine

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